8-Hydroxy-7-nitroso-5-quinolinesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-7-nitroso-5-quinolinesulfonic acid is an organic compound that belongs to the quinoline family. It is characterized by the presence of a hydroxyl group at the 8th position, a nitroso group at the 7th position, and a sulfonic acid group at the 5th position on the quinoline ring. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 8-Hydroxy-7-nitroso-5-quinolinesulfonic acid typically involves the nitration of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
8-Hydroxy-7-nitroso-5-quinolinesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-7-nitroso-5-quinolinesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the detection of metal ions due to its ability to form stable complexes.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-7-nitroso-5-quinolinesulfonic acid involves its interaction with various molecular targets. The hydroxyl and nitroso groups play a crucial role in binding to metal ions and proteins, thereby modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy-7-nitroso-5-quinolinesulfonic acid can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Lacks the nitroso and sulfonic acid groups, making it less versatile in certain applications.
8-Hydroxy-5-nitroquinoline: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
8-Hydroxy-7-iodo-5-quinolinesulfonic acid: The presence of an iodine atom significantly alters its chemical properties and applications. The unique combination of functional groups in this compound makes it particularly useful in a variety of scientific and industrial applications.
Eigenschaften
CAS-Nummer |
5263-74-1 |
---|---|
Molekularformel |
C9H6N2O5S |
Molekulargewicht |
254.22 g/mol |
IUPAC-Name |
8-hydroxy-7-nitrosoquinoline-5-sulfonic acid |
InChI |
InChI=1S/C9H6N2O5S/c12-9-6(11-13)4-7(17(14,15)16)5-2-1-3-10-8(5)9/h1-4,12H,(H,14,15,16) |
InChI-Schlüssel |
LZATVADSGLVHDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.